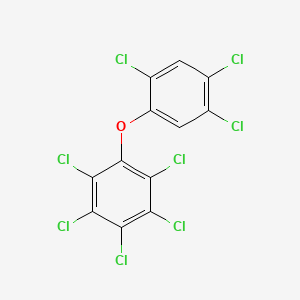
1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene is a chlorinated aromatic compound It is characterized by the presence of multiple chlorine atoms attached to a benzene ring, making it highly chlorinated
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene can be synthesized through the chlorination of benzene derivatives. The process typically involves the use of chlorine gas in the presence of a catalyst such as iron chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination of the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of benzene derivatives in large reactors, with careful monitoring of reaction parameters to achieve high yields and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the desired product .
化学反応の分析
Types of Reactions
1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form chlorinated quinones.
Reduction Reactions: Reduction can lead to the formation of less chlorinated benzene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of less chlorinated benzene derivatives.
科学的研究の応用
1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce chlorinated aromatic structures.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
作用機序
The mechanism of action of 1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, disruption of cellular signaling, and interference with metabolic processes .
類似化合物との比較
Similar Compounds
Pentachlorophenol: Another highly chlorinated aromatic compound used as a pesticide and disinfectant.
1,2,3,4,5-Pentachlorobenzene: A simpler chlorinated benzene derivative with similar chemical properties.
2,3,4,5,6-Pentachlorobiphenyl: A chlorinated biphenyl compound with applications in industrial chemistry.
Uniqueness
1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene is unique due to its specific structure, which combines multiple chlorinated aromatic rings. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
特性
CAS番号 |
83992-75-0 |
|---|---|
分子式 |
C12H2Cl8O |
分子量 |
445.8 g/mol |
IUPAC名 |
1,2,3,4,5-pentachloro-6-(2,4,5-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H2Cl8O/c13-3-1-5(15)6(2-4(3)14)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H |
InChIキー |
PKOSPVZTRLMBSK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


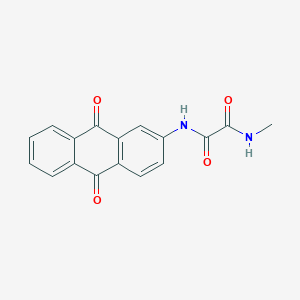

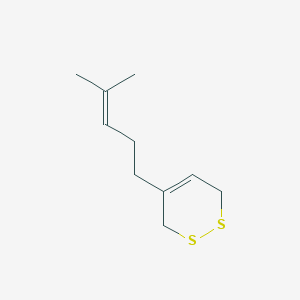
![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)
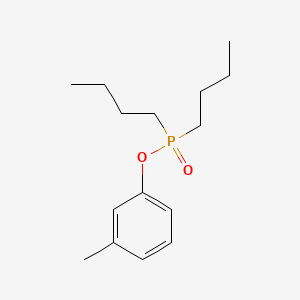

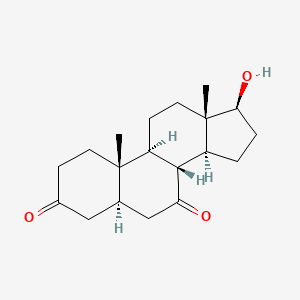
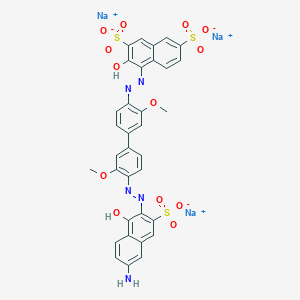
![D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-](/img/structure/B13791574.png)
![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate](/img/structure/B13791579.png)
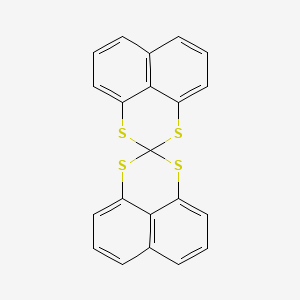
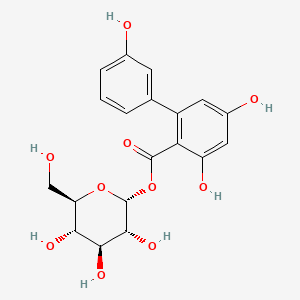
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(2-methoxyphenyl)-](/img/structure/B13791613.png)

